molecular formula C15H10Cl2N2S B188883 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione CAS No. 2894-71-5

7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

Cat. No. B188883
CAS RN: 2894-71-5
M. Wt: 321.2 g/mol
InChI Key: KFUPVMCNARYHKM-UHFFFAOYSA-N
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Description

7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione is a chemical compound . It is a benzodiazepine derivative . The molecular formula of this compound is C15H10Cl2N2O2 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of Clonazepam, a related benzodiazepine, involves several steps including the reaction of 2-amino-2’-chloro-5-nitrobenzophenone with bromoacetyl bromide, followed by reaction with hexamethylenetetramine .


Molecular Structure Analysis

The molecular weight of 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione is 321.16 . The mono-isotopic mass is 320.011932 Da .

Scientific Research Applications

  • It has been compared with lorazepam in a clinical study for treating neurotic anxiety, showing greater efficacy for 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (Andreoli et al., 1977)(Andreoli et al., 1977).

  • Novel compounds derived from it exhibited excellent anticonvulsant activity, suggesting potential applications in treating seizures (Narayana & Kumari, 2006)(Narayana & Kumari, 2006).

  • It has been used in the synthesis of carbon-14 labeled 1,4-benzodiazepines, valuable for pharmaceutical research (Hsi, 1973)(Hsi, 1973).

  • Its solubility characteristics in various solvents have been studied, contributing to the understanding of its physical and chemical properties (Jouyban et al., 2010)(Jouyban et al., 2010).

  • The synthesis of carbon-14 labeled 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one has been reported, useful for tracer studies in biomedical research (Kaegi & Burger, 1982)(Kaegi & Burger, 1982).

  • It has been used to study the pharmacological properties of related compounds, contributing to the development of new neurotropic and psychotropic agents (Matsuo, Taniguchi & Ueda, 1982)(Matsuo, Taniguchi & Ueda, 1982).

  • Its crystal structure has been determined to understand its molecular interactions, which is crucial for drug design (Narasegowda et al., 2005)(Narasegowda et al., 2005).

  • It has been used to study the electron-capture GLC determination of blood levels in humans, important for clinical pharmacology (de Silva, Bekersky & Brooks, 1974)(de Silva, Bekersky & Brooks, 1974).

  • Its complexes with technetium and rhenium carbonyl have been studied, contributing to the field of coordination chemistry and potential medical imaging applications (Marchi et al., 1998)(Marchi et al., 1998).

  • It has been investigated for its anti-inflammatory effects in animal models, indicating a potential therapeutic application in treating inflammation (Torres et al., 1999)(Torres et al., 1999).

properties

IUPAC Name

7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2S/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUPVMCNARYHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183139
Record name 7-Chloro 5-(2-chlorophenyl)-1,3-dihydro-2H-(1,4)-benzodiazepine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

CAS RN

2894-71-5
Record name 7-Chloro 5-(2-chlorophenyl)-1,3-dihydro-2H-(1,4)-benzodiazepine-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro 5-(2-chlorophenyl)-1,3-dihydro-2H-(1,4)-benzodiazepine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2894-71-5
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Synthesis routes and methods

Procedure details

A solution of (0.025 mole) of 1,3-dihydro-7-chloro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one in about 500 ml. of pyridine is treated with 5.55 g. (0.025 mole) of phosphorus pentasulfide and heated under reflux in a nitrogen atmosphere for 2 hours. The pyridine is removed in vacuo and the thus-produced residue is poured onto crushed ice. The aqueous phase is extracted with methylene chloride and then discarded. The extract is washed successively with three 200-ml. portions of water and 100 ml. of brine, and dried over anhydrous sodium sulfate. Removal of the solvent gives a solid which is recrystallized from ethanol-water, to give crude material which, after recrystallization from ethanolwater, gives pure 1,3-dihydro-7-chloro-5-(2-chlorophenyl)-2H-1,4-benzodiazepine-2-thione, melting point 251°-253° C.
Name
1,3-dihydro-7-chloro-5-(2-chlorophenyl)-2H-1,4-benzodiazepin-2-one
Quantity
0.025 mol
Type
reactant
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
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7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
Reactant of Route 3
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
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7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
Reactant of Route 5
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
Reactant of Route 6
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7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

Citations

For This Compound
3
Citations
RSP Hsi - Journal of Labelled Compounds, 1973 - Wiley Online Library
Reaction of 7‐chloro‐1, 3‐dihydro‐5‐phenyl‐2H‐1, 4‐benzodiazepine ‐2‐thione (Ia) and 7‐chloro‐5‐(2‐chlorophenyl)‐1, 3‐dihydro‐2H, 1, 4‐benzodiazepine‐2‐thione (Ib) with …
R Tanaka, K Makino, H Tabata, T Oshitari… - Bioorganic & Medicinal …, 2022 - Elsevier
Triazolobenzodiazepines substituted with a methyl group at the C1- and C10-positions and chloro group at C2′ of pendant-phenyl were prepared and their physicochemical properties …
Number of citations: 2 www.sciencedirect.com
MA Fernández-Arciniega… - Bollettino chimico …, 1984 - pubmed.ncbi.nlm.nih.gov
Mass spectrometry of two new psychotropic drugs containing the 1,4-diazepine-2-thione group Mass spectrometry of two new psychotropic drugs containing the 1,4-diazepine-2-thione …
Number of citations: 3 pubmed.ncbi.nlm.nih.gov

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